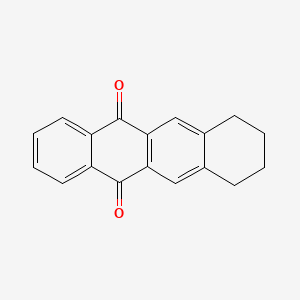![molecular formula C25H20O2S B15074734 2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide CAS No. 2068-05-5](/img/structure/B15074734.png)
2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide is a complex organic compound with the molecular formula C25H20O2S This compound is part of the naphtho[2,3-b]thiete family, characterized by its unique structural framework that includes a sulfur atom and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thioethers.
Scientific Research Applications
2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3,8-diphenyl-2H-naphtho[2,3-b]thiete 1,1-dioxide exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it
Properties
CAS No. |
2068-05-5 |
|---|---|
Molecular Formula |
C25H20O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-dimethyl-3,8-diphenylnaphtho[2,3-b]thiete 1,1-dioxide |
InChI |
InChI=1S/C25H20O2S/c1-25(2)23-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(24(23)28(25,26)27)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
RJLBMXKMGWZESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C(=C2S1(=O)=O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
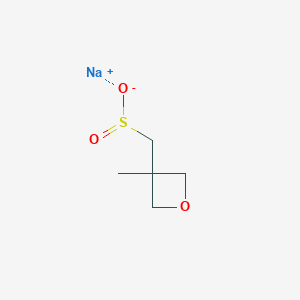

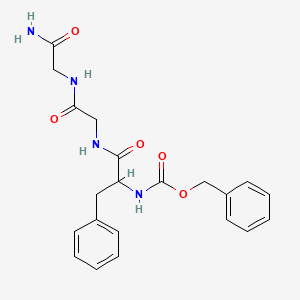
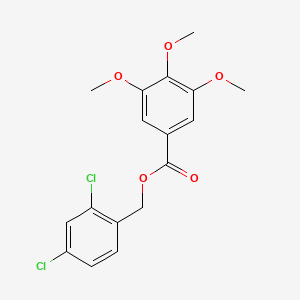
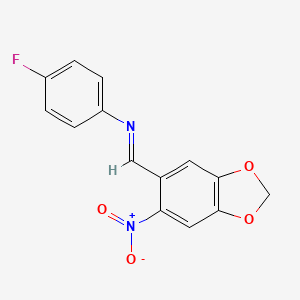
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
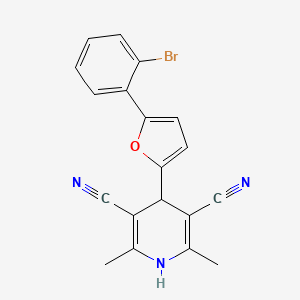
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)

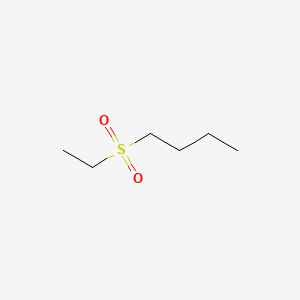

![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
